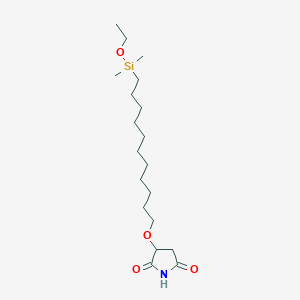
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxypropylheptaisobutyl-T8-silsesquioxane (EPH-T8) is a newly developed silsesquioxane-based material with a highly branched structure. It has been used in various scientific research applications, including drug delivery, nanomaterials, and biomedical engineering.
Scientific Research Applications
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% has been used in various scientific research applications, including drug delivery, nanomaterials, and biomedical engineering. In drug delivery, Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can be used to encapsulate drugs and deliver them to specific sites in the body. In nanomaterials, Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can be used to create nanostructures with high surface area and controlled release properties. In biomedical engineering, Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can be used to create materials for tissue engineering and regenerative medicine.
Mechanism of Action
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% is believed to act as a “carrier” for drugs and other molecules. The highly branched structure of Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% allows it to bind to drugs and other molecules, which can then be delivered to specific sites in the body.
Biochemical and Physiological Effects
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can inhibit the growth of bacteria, fungi, and viruses. In vivo studies have shown that Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can reduce inflammation, improve wound healing, and reduce pain.
Advantages and Limitations for Lab Experiments
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% has a number of advantages and limitations for lab experiments. The advantages of Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% include its high surface area, controlled release properties, and biocompatibility. The limitations of Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% include its limited solubility in water and its potential for toxicity.
Future Directions
The future directions for Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% are numerous. One potential direction is to further explore its potential for drug delivery and nanomaterials. Another potential direction is to explore its potential for tissue engineering and regenerative medicine. Additionally, further research into its biochemical and physiological effects could yield new insights into its potential applications. Finally, further research into its toxicity and solubility could lead to improved formulations and better safety profiles.
Synthesis Methods
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% is synthesized through a process known as “sol-gel”. This process involves the hydrolysis of alkoxysilanes, such as tetraethoxysilane (TEOS) and trimethoxysilane (TMOS), in aqueous solutions. The hydrolysis of the alkoxysilanes produces silica, which is then polymerized into a network structure. The resulting material is then further modified with epoxypropylheptaisobutyl groups to form Epoxypropylheptaisobutyl-T8-silsesquioxane; 95%.
properties
IUPAC Name |
1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-(oxiran-2-ylmethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H68O13Si8/c1-24(2)16-45-33-46(17-25(3)4)36-49(20-28(9)10)38-47(34-45,18-26(5)6)40-51(22-30(13)14)41-48(35-45,19-27(7)8)39-50(37-46,21-29(11)12)43-52(42-49,44-51)23-31-15-32-31/h24-31H,15-23H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJYOMDJYQQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC6CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H68O13Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxypropylheptaisobutyl-T8-silsesquioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

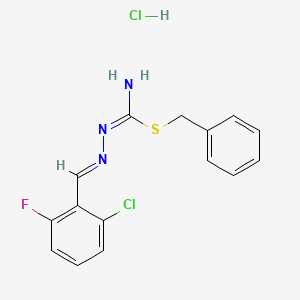
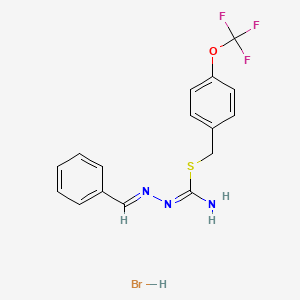




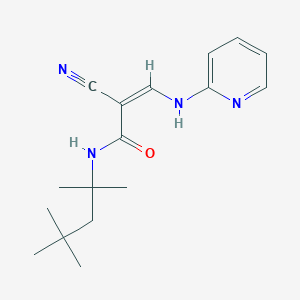



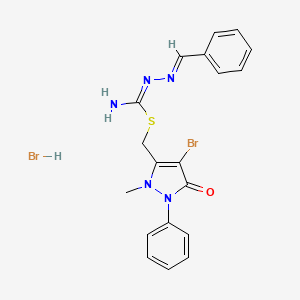
![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)
